1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one
Overview
Description
1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of an acetyl group at the first position and a morpholinecarbonyl group at the fourth position of the diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a diamine and a diacid chloride can be reacted under controlled conditions to form the seven-membered ring.
Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Morpholinecarbonyl Group: The morpholinecarbonyl group can be introduced through a reaction with morpholine and a suitable carbonylating agent, such as phosgene or a carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a similar structure but with a hydroxyphenyl group instead of a morpholinecarbonyl group.
1-Acetyl-4-(4-methylpiperazinyl)-1,4-diazepane: This compound features a methylpiperazinyl group in place of the morpholinecarbonyl group.
Uniqueness
1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is unique due to the presence of both the acetyl and morpholinecarbonyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
Molecular Formula |
C12H21N3O3 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-[4-(morpholine-4-carbonyl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C12H21N3O3/c1-11(16)13-3-2-4-14(6-5-13)12(17)15-7-9-18-10-8-15/h2-10H2,1H3 |
InChI Key |
PDPWSCVAKGHYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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